

An In-depth Technical Guide on the Hinc II Enzyme: Structure and Mechanism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hinc II*

Cat. No.: B13384543

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HincII is a Type II restriction endonuclease derived from the bacterium *Haemophilus influenzae*. [1][2][3] Like other enzymes in this class, it plays a crucial role in the bacterial restriction-modification defense system, protecting the host from foreign DNA, such as that from bacteriophages.[4] HincII recognizes a specific six-base pair, palindromic DNA sequence and catalyzes the hydrolysis of the phosphodiester backbone, resulting in a double-stranded break. [3] Its ability to generate blunt-ended DNA fragments makes it a valuable tool in molecular cloning and other recombinant DNA technologies.[5] This guide provides a comprehensive overview of the structure and catalytic mechanism of HincII, supported by quantitative data and detailed experimental protocols.

HincII Structure

The functional form of HincII is a homodimer, a common characteristic among Type II restriction enzymes.[6] The enzyme has a total molecular weight of approximately 134 kDa.[7] The crystal structure of HincII, both in its unliganded state and in complex with its cognate DNA, has been resolved to high resolution, providing significant insights into its function.[6][7]

Overall Fold and Domain Organization

Each monomer of HinCII consists of a single polypeptide chain of 257 amino acids.^[7] The structure is characterized by a conserved catalytic core common to many restriction endonucleases, which includes a mixed β -sheet flanked by α -helices.^[8] This core contains the active site residues essential for catalysis.

Upon binding to its cognate DNA, HinCII undergoes a significant conformational change.^[6] Comparison of the unliganded and DNA-bound structures reveals a rotation of the subunits relative to each other by approximately 22 degrees in total, leading to a more "closed" conformation around the DNA.^[6] This induced-fit mechanism ensures high fidelity of DNA recognition and cleavage.

DNA Recognition

HinCII recognizes the degenerate, palindromic DNA sequence 5'-GTYRAC-3', where 'Y' represents a pyrimidine (C or T) and 'R' represents a purine (A or G).^{[3][9]} Cleavage occurs between the pyrimidine and purine at the center of the recognition sequence, generating blunt ends.^[9]

Recognition of the specific DNA sequence is achieved through a combination of direct and indirect readout mechanisms.^[7]

- Direct Readout: Involves the formation of specific hydrogen bonds and van der Waals interactions between amino acid side chains of the enzyme and the edges of the base pairs in the major and minor grooves of the DNA.
- Indirect Readout: HinCII utilizes an interesting mechanism of indirect readout where it recognizes the conformational preferences of the central pyrimidine-purine step in its recognition sequence.^[7] This is accomplished by the intercalation of glutamine side chains (specifically Gln138) into the major groove on either side of the recognition site.^[7] This intercalation induces a significant distortion in the DNA, including bending and a shift of the base pairs toward the minor groove.^[7] The ability of the DNA sequence to adopt this distorted conformation is a key factor in recognition.

Catalytic Mechanism

The cleavage of the phosphodiester bond by HinCII follows a mechanism that is generally conserved among Type II restriction endonucleases and requires the presence of a divalent

metal ion, typically Mg^{2+} , as a cofactor.[\[8\]](#)

Active Site

The active site of HinCII is located within the conserved catalytic core and is characterized by a PD...D/EXK motif, which is common to many restriction enzymes.[\[8\]](#) Key catalytic residues include two aspartate residues (Asp127) and a lysine residue (Lys129).[\[10\]](#)[\[11\]](#)

Role of Divalent Metal Ions

The catalytic reaction is dependent on the presence of divalent metal ions. While Mg^{2+} is the typical cofactor, Mn^{2+} can also support catalysis.[\[11\]](#) The crystal structure of HinCII in complex with DNA and either Ca^{2+} (a non-catalytic analog) or Mn^{2+} has provided a detailed view of the metal ion's role.[\[10\]](#)[\[11\]](#)

In the catalytic cycle, two metal ions are proposed to be involved in the active site. One metal ion is positioned to activate a water molecule for nucleophilic attack on the scissile phosphate. [\[10\]](#)[\[12\]](#) The second metal ion is thought to stabilize the developing negative charge on the pentacovalent transition state and the leaving 3'-hydroxyl group.[\[11\]](#)

The structure with bound Ca^{2+} shows a single metal ion directly ligated to the pro-S(p) oxygen of the scissile phosphate and coordinating a water molecule that is well-positioned to act as the nucleophile.[\[10\]](#)[\[12\]](#) This water molecule is also within hydrogen-bonding distance of the conserved Lys129, suggesting a role for this residue in activating the nucleophile.[\[10\]](#)[\[12\]](#)

The proposed catalytic mechanism involves the following key steps:

- **Binding and Recognition:** The HinCII dimer binds to the DNA and scans for its recognition sequence.
- **Conformational Change:** Upon recognition, both the enzyme and the DNA undergo conformational changes, leading to the formation of a tight, specific complex.
- **Metal Ion Binding:** Divalent metal ions bind to the active site.
- **Nucleophilic Attack:** A metal-activated water molecule performs a nucleophilic attack on the phosphorus atom of the scissile phosphodiester bond.

- Hydrolysis: The phosphodiester bond is cleaved, resulting in a 5'-phosphate and a 3'-hydroxyl group.
- Product Release: The enzyme releases the cleaved DNA fragments.

Quantitative Data

The following tables summarize key quantitative data related to the structure and function of the HincII enzyme.

Structural Parameters	Value	Reference
Molecular Weight (Total)	133.98 kDa	[7]
Atom Count	9,131	[7]
Modeled Residue Count	1,013	[7]
Resolution (Unliganded)	2.1 Å	[6]
Resolution (DNA-bound)	2.8 Å	[10]
Reaction Conditions	Value	Reference
Optimal Temperature	37°C	[1] [2] [13]
Heat Inactivation	65°C for 20 minutes	[2] [13]
Recommended Buffer	1X rCutSmart™ Buffer	[2] [13]
Buffer Composition	50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 100 µg/ml Recombinant Albumin (pH 7.9 @ 25°C)	[2] [13]

Enzyme Activity	Value	Reference
Unit Definition	1 unit digests 1 µg of λ DNA in 1 hour at 37°C in a 50 µl reaction	[2][13]
Relative Activity in NEBuffers	r1.1: 25%, r2.1: 100%, r3.1: 100%, rCutSmart™: 100%	[2][13]
Methylation Sensitivity	Effect	Reference
dam methylation	Not Sensitive	[2][13]
dcm methylation	Not Sensitive	[2][13]
CpG Methylation	Blocked by some overlapping combinations	[2][13]
Cytosine methylation 5' to the recognition sequence	Sensitive (inhibits digestion)	[9]

Experimental Protocols

X-ray Crystallography of HincII-DNA Complex

This protocol is a generalized procedure based on the methodologies used to solve the crystal structure of HincII.

Objective: To determine the three-dimensional structure of HincII in complex with its cognate DNA.

Materials:

- Purified HincII enzyme
- Synthetic DNA oligonucleotides containing the HincII recognition sequence (e.g., GTCGAC)
- Crystallization buffers and screens

- Cryoprotectant solution
- X-ray diffraction equipment (synchrotron source recommended)

Methodology:

- Protein Purification: Hincll is typically overexpressed in an *E. coli* strain and purified using a series of chromatography steps (e.g., ion-exchange, affinity, and size-exclusion chromatography).[2]
- Complex Formation: The purified Hincll is incubated with a stoichiometric amount of the synthetic DNA duplex in a suitable buffer.
- Crystallization: The Hincll-DNA complex is subjected to crystallization screening using vapor diffusion methods (hanging drop or sitting drop).[14] Various precipitants, salts, and pH conditions are tested to find optimal crystallization conditions.
- Data Collection: Crystals are cryo-cooled in a suitable cryoprotectant and subjected to X-ray diffraction.[14] A complete dataset is collected by rotating the crystal in the X-ray beam.[15]
- Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The structure is then solved using molecular replacement (if a homologous structure is available) or other phasing methods. The resulting model is refined to fit the experimental data.[15]

Site-Directed Mutagenesis of Hincll

This protocol allows for the investigation of the role of specific amino acid residues in Hincll function.

Objective: To introduce specific mutations into the *hincll* gene to study the structure-function relationship of the enzyme.

Materials:

- Plasmid DNA containing the *hincll* gene
- Mutagenic primers containing the desired nucleotide changes

- High-fidelity DNA polymerase
- DpnI restriction enzyme
- Competent *E. coli* cells for transformation

Methodology:

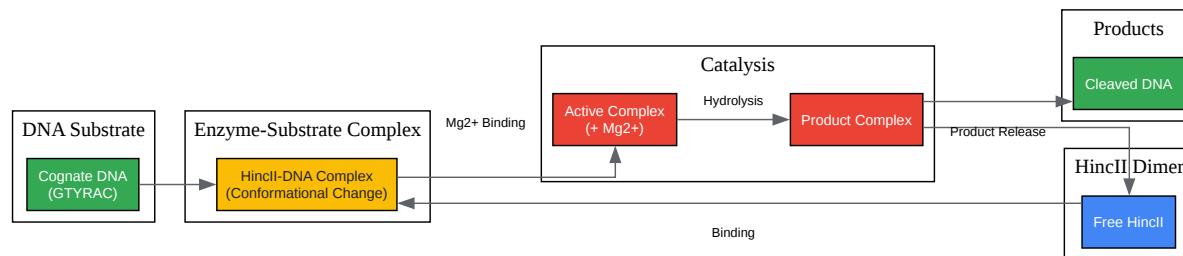
- Primer Design: Design a pair of complementary primers that contain the desired mutation and anneal to the plasmid template.[\[16\]](#)
- PCR Amplification: Perform PCR using the plasmid template, mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the mutation.[\[16\]](#) [\[17\]](#)
- DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental plasmid template (which was isolated from a *dam*⁺ *E. coli* strain).[\[16\]](#) The newly synthesized, unmethylated plasmid containing the mutation will remain intact.
- Transformation: Transform the DpnI-treated plasmid into competent *E. coli* cells.
- Screening and Sequencing: Select transformed colonies and isolate plasmid DNA. Sequence the *hincII* gene to confirm the presence of the desired mutation.
- Protein Expression and Characterization: Express and purify the mutant HincII protein. Characterize its activity and DNA binding properties to assess the effect of the mutation.

Enzyme Kinetics Assay for HincII

This protocol describes a method to determine the kinetic parameters of HincII.

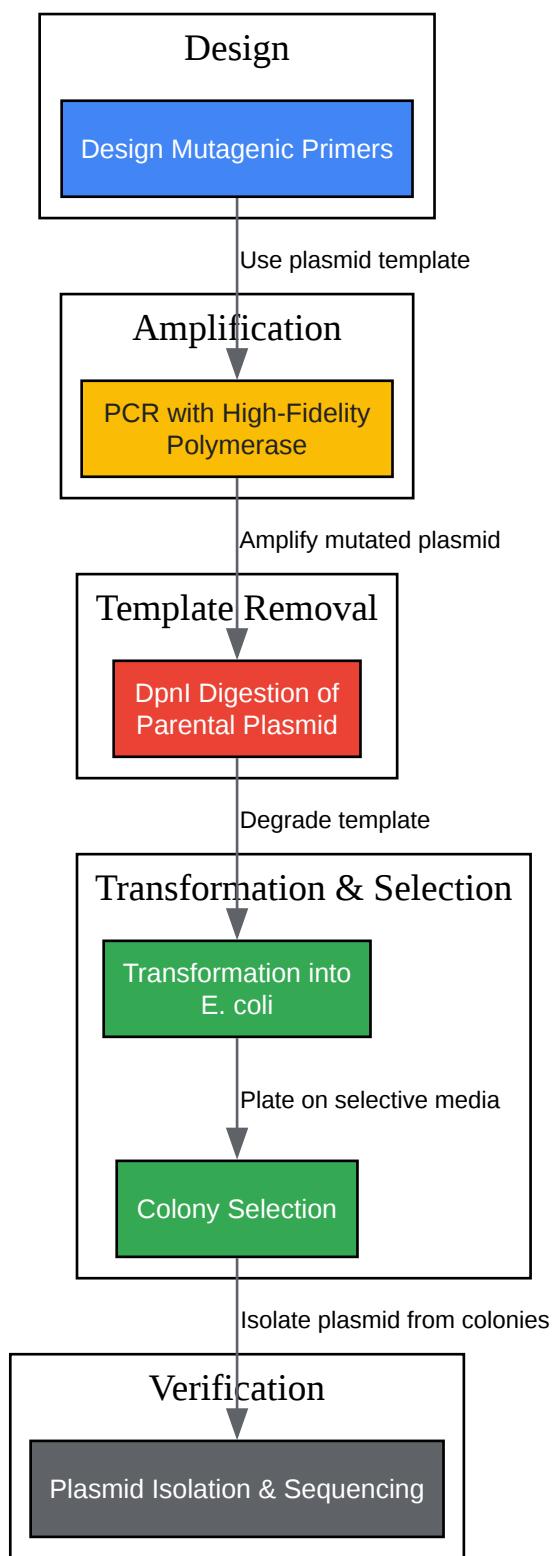
Objective: To measure the rate of DNA cleavage by HincII and determine kinetic constants such as k_{cat} and K_m .

Materials:


- Purified HincII enzyme

- Substrate DNA (e.g., a plasmid with a single HinclI site or a fluorescently labeled oligonucleotide)
- Reaction buffer
- Method for detecting DNA cleavage (e.g., agarose gel electrophoresis, real-time fluorescence assay)

Methodology (using a real-time fluorescence assay):


- Substrate Design: A short, double-stranded DNA oligonucleotide containing the HinclI recognition sequence is synthesized with a fluorophore on one end and a quencher on the other.[18][19] In the intact substrate, the quencher suppresses the fluorescence of the fluorophore.
- Reaction Setup: A reaction mixture is prepared containing the reaction buffer, the fluorescently labeled DNA substrate at various concentrations, and the HinclI enzyme.
- Real-Time Monitoring: The reaction is initiated by the addition of the enzyme, and the increase in fluorescence is monitored in real-time using a fluorometer.[18][19] Cleavage of the substrate by HinclI separates the fluorophore and the quencher, resulting in an increase in fluorescence.
- Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase at each substrate concentration.
- Kinetic Parameter Determination: The initial velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the K_m and V_{max} . The k_{cat} can then be calculated from V_{max} and the enzyme concentration.[20][21]

Visualizations

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the HincII restriction enzyme.

[Click to download full resolution via product page](#)

Caption: Workflow for site-directed mutagenesis of HincII.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HinClI, Restriction Enzymes: "H" Enzymes - Jena Bioscience [jenabioscience.com]
- 2. neb.com [neb.com]
- 3. uniprot.org [uniprot.org]
- 4. Restriction enzyme - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. DNA-induced conformational changes in type II restriction endonucleases: the structure of unliganded HinClI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Structure and function of type II restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Ca²⁺ binding in the active site of HinClI: implications for the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
- 15. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneticsmr.org [geneticsmr.org]
- 17. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 18. Measuring RNase Activity—A Real-Time Kinetic Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lessons from Enzyme Kinetics Reveal Specificity Principles for RNA-guided nucleases in RNA Interference and CRISPR-based Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Hinc II Enzyme: Structure and Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13384543#hinc-ii-enzyme-structure-and-mechanism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com